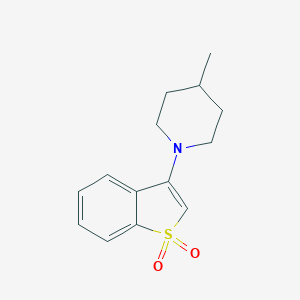
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine, also known as DBTMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects:
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine for lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize, making it a cost-effective option for large-scale experiments. However, one of the limitations of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are many potential future directions for research on 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate the exact mechanisms of action of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine and to determine its efficacy and safety in human clinical trials. Additionally, there is potential for 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine to be used in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine can be synthesized using a simple and efficient method that involves the reaction of 1-benzothiophene-3-carbaldehyde with 4-methylpiperidine in the presence of a catalyst. The resulting compound is then oxidized to form 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine. This synthesis method has been optimized to produce high yields of pure 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine, making it a viable option for large-scale production.
Scientific Research Applications
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. In addition, 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
properties
Product Name |
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine |
|---|---|
Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C14H17NO2S/c1-11-6-8-15(9-7-11)13-10-18(16,17)14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
DEHXYOWBRJGKAO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
CC1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249308.png)

![7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B249311.png)
![3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)


![1,2-Dihydro-3H-benz[e]inden-3-one](/img/structure/B249321.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B249337.png)
![4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B249338.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B249340.png)